
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene is an organic compound that belongs to the class of cycloalkanes It is characterized by a three-membered cyclopropene ring with two chlorine atoms and one chloromethyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene typically involves the chlorination of 3-methylcyclopropene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclopropene ring. Common reagents used in this process include chlorine gas (Cl₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of catalysts and advanced separation techniques can further optimize the production process.
化学反応の分析
Types of Reactions
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropene ring can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated cyclopropene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted cyclopropenes depending on the nucleophile used.
Oxidation: Products include epoxides and other oxygenated derivatives.
Reduction: Products include partially or fully dechlorinated cyclopropenes.
科学的研究の応用
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated cyclopropenes on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene exerts its effects involves the interaction of its chlorinated cyclopropene ring with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the cyclopropene ring can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, leading to a variety of chemical transformations.
類似化合物との比較
Similar Compounds
1,2-Dichlorocyclopropane: Similar in structure but lacks the chloromethyl group.
3-Chloromethyl-3-methylcyclopropene: Similar but has only one chlorine atom on the ring.
1,2,3-Trichlorocyclopropane: Contains an additional chlorine atom compared to 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a chloromethyl group on the cyclopropene ring. This unique combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry.
特性
CAS番号 |
121410-60-4 |
|---|---|
分子式 |
C5H5Cl3 |
分子量 |
171.45 g/mol |
IUPAC名 |
1,2-dichloro-3-(chloromethyl)-3-methylcyclopropene |
InChI |
InChI=1S/C5H5Cl3/c1-5(2-6)3(7)4(5)8/h2H2,1H3 |
InChIキー |
GFZUSVPYPUWPIV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C1Cl)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



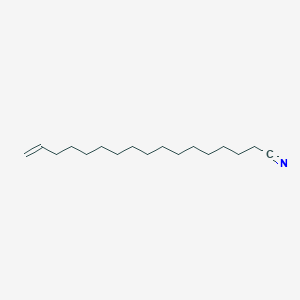
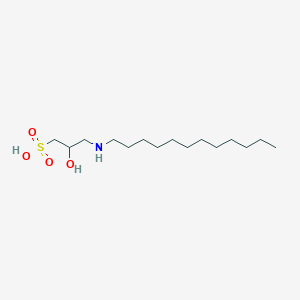
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
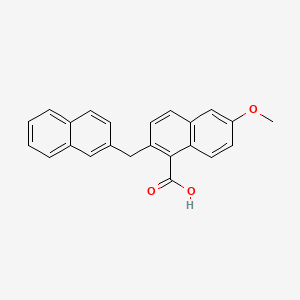
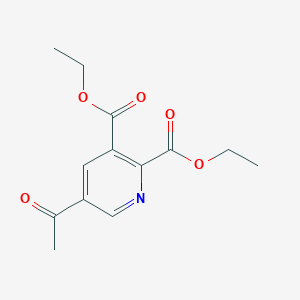
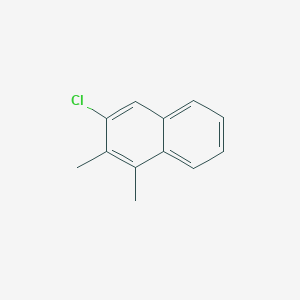
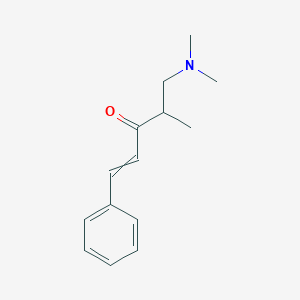


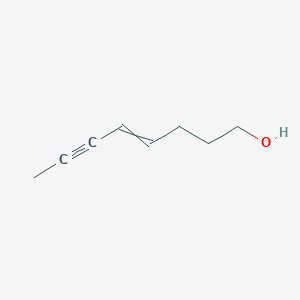
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
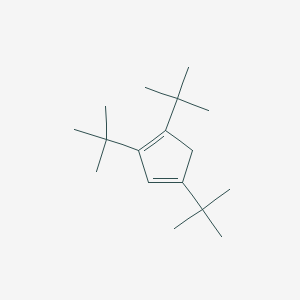
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
